O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride
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Overview
Description
O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride is an organic compound that belongs to the class of hydroxylamines. It is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride typically involves the reaction of tetrahydropyran derivatives with hydroxylamine. One common method includes the use of tetrahydropyran-2-yl derivatives, which are reacted with hydroxylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted hydroxylamine derivatives. These products have various applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitriles.
Biology: The compound is used in biochemical assays to detect and quantify specific biomolecules.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form stable intermediates with electrophiles, leading to the formation of oximes, nitriles, and other derivatives. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: This compound has a similar structure but differs in the position of the hydroxylamine group.
2-(Aminooxy)tetrahydro-2H-pyran: Another similar compound with a different functional group arrangement.
Uniqueness
O-[(Tetrahydro-2H-pyran-4-yl)methyl]hydroxylamine Hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and stability. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
O-(oxan-4-ylmethyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c7-9-5-6-1-3-8-4-2-6;/h6H,1-5,7H2;1H |
InChI Key |
QEXBGHHKWHKSKY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CON.Cl |
Origin of Product |
United States |
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